molecular formula C16H18N2O4S B2489996 N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide CAS No. 866151-89-5

N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B2489996
CAS No.: 866151-89-5
M. Wt: 334.39
InChI Key: KBZIQGIZYPPJSK-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of 4-tert-butylphenylamine to form 4-tert-butyl-2-nitroaniline. This intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to yield the desired sulfonamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group may be oxidized to form tert-butyl alcohol or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(4-tert-butylphenyl)-2-

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)12-8-10-13(11-9-12)17-23(21,22)15-7-5-4-6-14(15)18(19)20/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZIQGIZYPPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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